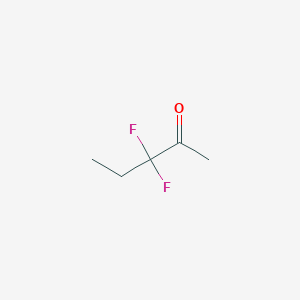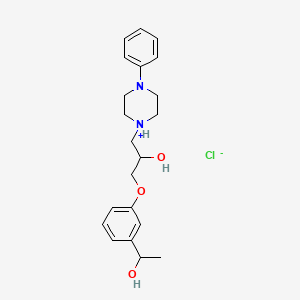
tert-butylsulfinyl N,N-dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylsulfinyl N,N-dimethylcarbamodithioate is a chemical compound known for its unique structural properties and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of tert-butylsulfinyl N,N-dimethylcarbamodithioate typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions using similar synthetic routes, with optimizations for yield and efficiency.
Analyse Des Réactions Chimiques
Tert-butylsulfinyl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butylsulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butylsulfinyl N,N-dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butylsulfinyl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action include oxidation-reduction reactions and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Tert-butylsulfinyl N,N-dimethylcarbamodithioate can be compared with other similar compounds, such as tert-butanesulfinamide and N-tert-butanesulfinyl imines. These compounds share similar structural features and reactivity patterns but differ in their specific applications and reactivity.
Similar compounds include:
- Tert-butanesulfinamide
- N-tert-butanesulfinyl imines
Propriétés
Numéro CAS |
67049-87-0 |
|---|---|
Formule moléculaire |
C7H15NOS3 |
Poids moléculaire |
225.4 g/mol |
Nom IUPAC |
tert-butylsulfinyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H15NOS3/c1-7(2,3)12(9)11-6(10)8(4)5/h1-5H3 |
Clé InChI |
FTMZYNDRRDVWOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)



![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)


